molecular formula C13H24N2O B1451631 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide CAS No. 1040691-15-3

3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide

Cat. No. B1451631
M. Wt: 224.34 g/mol
InChI Key: VGTBTTSOFFVETJ-UHFFFAOYSA-N
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Description

3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide is a chemical compound with the molecular formula C13H24N2O and a molecular weight of 224.35 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide consists of a cyclohexenyl ring attached to an ethylamino group via an ethyl bridge. The ethylamino group is further attached to an N-ethylpropanamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide, such as its melting point, boiling point, solubility, and stability, are not specified in the sources I found .

Scientific Research Applications

Biomedical Engineering and Materials Science

Tunable Thermoplastic Poly(ester–urethane)s (TPEUs) utilize bio-derived small molecules as chain extenders for more biodegradable hard segments, leading to nontoxic degradants. This research signifies the potential of amino acid derivatives, possibly including compounds structurally related to 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide, in developing materials with adjustable thermal and mechanical properties for biomedical applications (Brannigan, Walder, & Dove, 2016).

Organic Synthesis

The solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine is a key step in the synthesis of ionic liquids. This process highlights an environmentally friendly approach to creating new classes of ionic liquids through the aminolysis of cyclohexene oxide, showcasing the importance of cyclohexene and related compounds in synthesizing complex organic molecules (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004).

Anticonvulsant Activity

Research into the anticonvulsant activity of enaminones, which are closely related to the structure of interest, demonstrates the potential medicinal applications of such compounds. The synthesis and evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates revealed potent anticonvulsant properties in mice and rats, providing a foundation for future pharmaceutical development (Eddington et al., 2003).

Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, the cyclization of N-2-(1′-cyclohexenyl)ethyl-acetamides/benzamides under microwave assistance developed spiro-1,3-oxazine derivatives. This methodology underscores the utility of compounds with the cyclohexenyl motif in synthesizing novel heterocyclic structures, potentially leading to new therapeutic agents (Saikia et al., 2014).

properties

IUPAC Name

3-[2-(cyclohexen-1-yl)ethylamino]-N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-2-15-13(16)9-11-14-10-8-12-6-4-3-5-7-12/h6,14H,2-5,7-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTBTTSOFFVETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCNCCC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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